molecular formula C10H16ClNO B1530727 N-Methyl-3-phenoxypropan-1-amine hydrochloride CAS No. 118868-55-6

N-Methyl-3-phenoxypropan-1-amine hydrochloride

Cat. No. B1530727
M. Wt: 201.69 g/mol
InChI Key: LVKULZJEPCEPRY-UHFFFAOYSA-N
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Description

N-Methyl-3-phenoxypropan-1-amine hydrochloride, commonly known as phenoxypropamine, is a chemical compound that belongs to the amphetamine family. It was first synthesized in the 1930s and has been used for various research purposes since then. Phenoxypropamine is a stimulant that affects the central nervous system and has been studied for its potential therapeutic applications.

Scientific Research Applications

Corrosion Inhibition

N-Methyl-3-phenoxypropan-1-amine hydrochloride derivatives have been studied for their corrosion inhibitive properties. Schiff base compounds containing various donors, including oxygen, nitrogen, and sulfur, have been investigated as potential corrosion inhibitors for mild steel in acidic solutions. These compounds exhibit significant inhibition efficiencies, highlighting their potential application in protecting metal surfaces from corrosion in industrial settings (Leçe et al., 2008).

Ligand Design for Metal Complexes

Research has focused on the design and synthesis of flexible chelating ligands for group 13 metals, including aluminum, gallium, and indium. Hexadentate (N3O3) tripodal amine phenol ligands have been prepared and characterized, demonstrating the potential of these compounds in forming stable metal complexes with diverse applications in catalysis and material science (Liu et al., 1993).

Polymerization Catalysts

Amine derivatives related to N-Methyl-3-phenoxypropan-1-amine hydrochloride have been employed as catalysts in the polymerization of olefins, such as 1-hexene. Novel amine bis(phenolate) zirconium dibenzyl complexes, derived from these ligands, have shown a wide range of reactivities, indicating their utility in polymer synthesis and material engineering (Tshuva et al., 2001).

Organic Synthesis

The thermal degradation of model compounds related to N-Methyl-3-phenoxypropan-1-amine hydrochloride, such as 1-(N-ethylanilino)-3-phenoxyprop-2-yl acetate, has been studied to understand the stability and decomposition pathways of amine-cured epoxide resins. This research provides insights into the thermal behavior of these compounds, which is crucial for their application in high-performance materials (Paterson-Jones, 1975).

Ligand-Enabled Meta-C-H Functionalization

Research has also explored ligand-promoted meta-C-H amination and alkynylation of aniline and phenol substrates, utilizing modified norbornene as a transient mediator. This innovative approach opens new pathways in organic synthesis, enabling the selective functionalization of C-H bonds in complex molecules (Wang et al., 2016).

properties

IUPAC Name

N-methyl-3-phenoxypropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-11-8-5-9-12-10-6-3-2-4-7-10;/h2-4,6-7,11H,5,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKULZJEPCEPRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCOC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-3-phenoxypropan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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